

Application Notes & Protocols: Isolation of Neoisoliquiritin from Licorice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neoisoliquiritin

Cat. No.: B191949

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Neoisoliquiritin** is a flavonoid chalcone glycoside found in the roots of licorice plants (*Glycyrrhiza* species), including *Glycyrrhiza uralensis*.^[1] It, along with other licorice flavonoids, has garnered significant interest for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.^{[2][3]} For instance, **Neoisoliquiritin** has been shown to inhibit the proliferation of certain cancer cells by affecting key signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.^[2] This document provides a detailed protocol for the extraction, isolation, and purification of **Neoisoliquiritin** from licorice root, intended for research and drug development purposes.

Experimental Protocols

The isolation of **Neoisoliquiritin** is a multi-step process involving extraction from the raw plant material, followed by chromatographic separation and purification.

Part 1: Preparation of Crude Flavonoid Extract from Licorice Root

This protocol outlines the initial extraction of a flavonoid-rich extract from dried licorice root powder.

1.1. Materials and Reagents:

- Dried licorice (*Glycyrrhiza uralensis*) root, powdered to 40-60 mesh
- 70% Ethanol (v/v) in deionized water
- Deionized water
- Rotary evaporator
- Ultrasonic bath
- Filter paper (e.g., Whatman No. 1)

1.2. Extraction Procedure:

- Maceration & Sonication: Weigh 100 g of powdered licorice root and place it into a 2 L flask. Add 1 L of 70% ethanol.[3]
- Sonicate the mixture for 30-45 minutes in an ultrasonic bath to enhance extraction efficiency. [3][4]
- After sonication, securely cover the flask and allow it to macerate for 24 hours at room temperature with occasional stirring.
- Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material. Collect the filtrate.
- Re-extraction: Transfer the retained plant material back to the flask and add another 1 L of 70% ethanol. Repeat the sonication and maceration process to maximize the yield.
- Combine and Concentrate: Combine the filtrates from both extraction steps. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until all ethanol has been removed.
- Lyophilization: Freeze-dry the remaining aqueous concentrate to obtain a dry crude flavonoid powder. Store the powder at -20°C until further purification.

Part 2: Chromatographic Isolation and Purification of Neoisoliquiritin

This section describes the purification of **Neoisoliquiritin** from the crude extract using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

2.1. Materials and Reagents:

- Crude flavonoid extract
- Silica gel (100-200 mesh) for column chromatography
- Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)
- Preparative HPLC system with a C18 column (e.g., 250 mm x 20 mm, 10 μ m)
- HPLC-grade solvents (Acetonitrile, Water with 0.1% formic acid)
- 0.22 μ m syringe filters

2.2. Step 1: Silica Gel Column Chromatography (Fractionation)

- **Column Packing:** Prepare a silica gel column by making a slurry of silica gel in n-hexane and carefully packing it into a glass column.
- **Sample Loading:** Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
- **Elution:** Elute the column with a gradient of increasing polarity. Start with 100% n-hexane, followed by gradually increasing concentrations of ethyl acetate in n-hexane, and finally methanol in ethyl acetate.
- **Fraction Collection:** Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
- **Pooling:** Pool the fractions that show a high concentration of the target compound, **Neoisoliquiritin**, based on comparison with a reference standard.

- Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched **Neoisoliquiritin** fraction.

2.3. Step 2: Preparative HPLC Purification

- Sample Preparation: Dissolve the enriched fraction in the mobile phase (e.g., a mixture of acetonitrile and water) and filter it through a 0.22 µm syringe filter.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be: 0-10 min, 20% A; 10-40 min, 20-50% A; 40-50 min, 50-80% A.[5]
 - Flow Rate: Dependent on column size, typically 5-15 mL/min.
 - Detection: UV detector set at a wavelength appropriate for chalcones, such as 370 nm.[6]
- Injection and Collection: Inject the prepared sample onto the preparative HPLC system. Collect the peak corresponding to the retention time of **Neoisoliquiritin**.
- Purity Check and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine pure fractions and remove the solvent by rotary evaporation and subsequent lyophilization to obtain pure **Neoisoliquiritin**.

Part 3: Analytical Quantification by HPLC

This protocol is for the quantitative analysis of **Neoisoliquiritin** in extracts or purified samples.

3.1. Materials and Reagents:

- **Neoisoliquiritin** standard (high purity)
- Analytical HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
- HPLC-grade acetonitrile and water with methanoic or acetic acid.[6][7]

3.2. HPLC Conditions:

- Column: Dikma Kromasil C18 (4.6 mm x 150 mm, 5 μ m).[6]
- Mobile Phase: Gradient of acetonitrile (A) and water with 0.1% acid (B).[5][6]
- Flow Rate: 0.8-1.0 mL/min.[6]
- Column Temperature: 30°C.[6]
- Detection Wavelength: 370 nm.[6]
- Injection Volume: 10-20 μ L.

3.3. Quantification:

- Prepare a stock solution of the **Neoisoliquiritin** standard.
- Create a series of calibration standards by diluting the stock solution.
- Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
- Prepare the sample for analysis by dissolving it in the mobile phase, filtering, and injecting it into the HPLC system.
- Determine the concentration of **Neoisoliquiritin** in the sample by comparing its peak area to the calibration curve.

Data Presentation

The yield and content of flavonoids, including **Neoisoliquiritin**, can vary significantly based on the licorice species, geographical origin, and extraction method used.

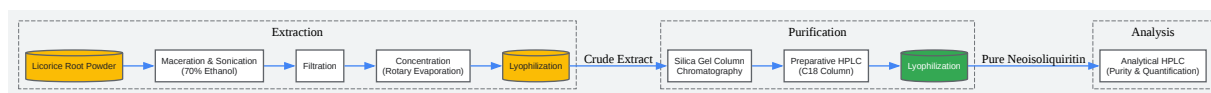
Table 1: Content of **Neoisoliquiritin** and Related Flavonoids in Licorice.

Compound	Species	Extraction Method	Content/Yield	Reference
Neoisoliquiritin	Glycyrrhiza uralensis	70% Ethanol, Sonication	36.92 µg/mL in a mixed standard solution for QAMS	[3]
Isoliquiritin	Glycyrrhiza uralensis	Deep eutectic solvent, Ultrasound	3.17 mg/g	[8]
Liquiritin	Glycyrrhiza uralensis	Deep eutectic solvent, Ultrasound	5.60 mg/g	[8]

| Isoliquiritigenin | Glycyrrhiza uralensis | Acid Hydrolysis & Conversion | Yields of 0.32% (as isoliquiritigenin after conversion) |[6][9] |

Visualizations

Experimental Workflow

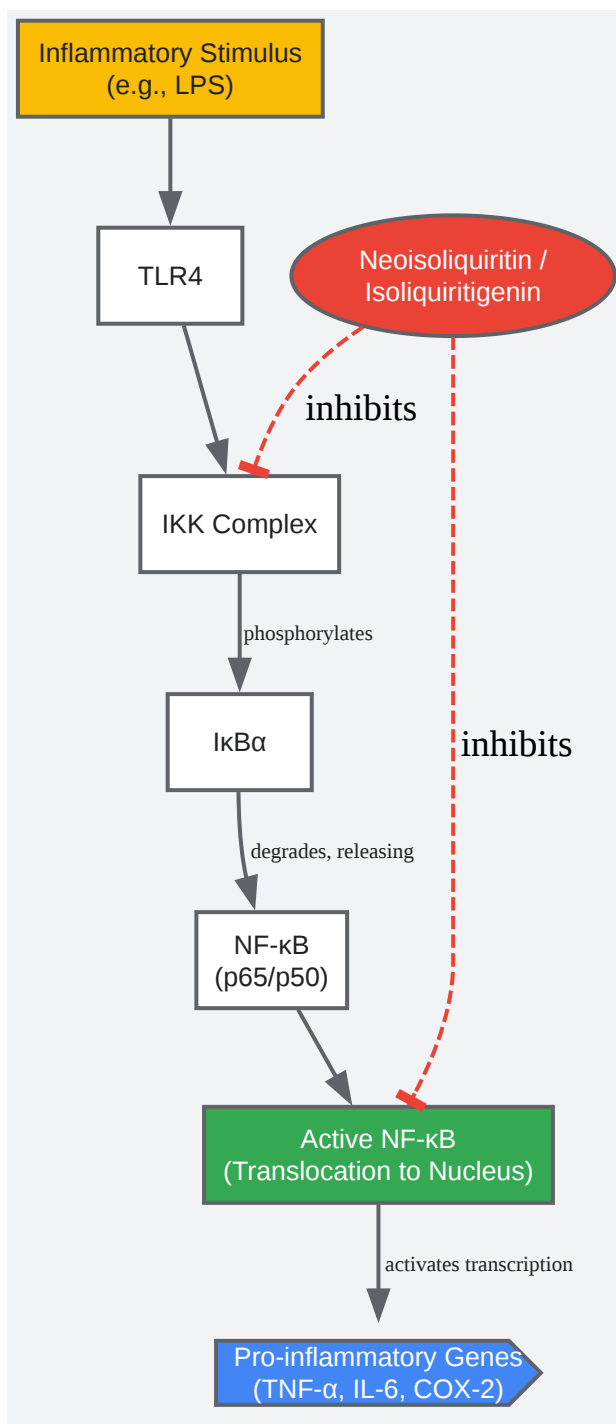


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Caption: Overall workflow for the isolation and analysis of **Neoisoliquiritin**.

Signaling Pathway

Licorice flavonoids, including isoliquiritigenin (the aglycone of **Neoisoliquiritin**), are known to modulate inflammatory pathways such as the NF-κB signaling pathway.



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Caption: Inhibition of the NF-κB signaling pathway by licorice flavonoids.

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